N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide
Brand Name: Vulcanchem
CAS No.: 906783-73-1
VCID: VC5219668
InChI: InChI=1S/C16H12F2N2O3S/c1-22-10-6-7-11(23-2)14-13(10)19-16(24-14)20-15(21)12-8(17)4-3-5-9(12)18/h3-7H,1-2H3,(H,19,20,21)
SMILES: COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=C(C=CC=C3F)F
Molecular Formula: C16H12F2N2O3S
Molecular Weight: 350.34

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide

CAS No.: 906783-73-1

Cat. No.: VC5219668

Molecular Formula: C16H12F2N2O3S

Molecular Weight: 350.34

* For research use only. Not for human or veterinary use.

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide - 906783-73-1

Specification

CAS No. 906783-73-1
Molecular Formula C16H12F2N2O3S
Molecular Weight 350.34
IUPAC Name N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide
Standard InChI InChI=1S/C16H12F2N2O3S/c1-22-10-6-7-11(23-2)14-13(10)19-16(24-14)20-15(21)12-8(17)4-3-5-9(12)18/h3-7H,1-2H3,(H,19,20,21)
Standard InChI Key PEOKJMYUNBTDIG-UHFFFAOYSA-N
SMILES COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=C(C=CC=C3F)F

Introduction

Synthesis and Chemical Reactions

The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide would typically involve multi-step organic reactions. Common methodologies include:

  • Condensation Reactions: Involving the reaction of a benzothiazole derivative with a difluorobenzoyl chloride in the presence of a base.

  • Catalytic Conditions: Utilizing catalysts like triethylamine or pyridine to facilitate the reaction.

StepReaction Conditions
1. Preparation of Benzothiazole DerivativeRequires careful control of temperature and pH.
2. Condensation with Difluorobenzoyl ChlorideTypically performed in a solvent like dichloromethane or dimethylformamide.

Potential Applications

Benzothiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of difluorobenzamide may enhance these properties or confer new ones.

Potential ApplicationRationale
Anticancer AgentSimilar compounds have shown cytotoxicity against cancer cell lines.
Antimicrobial AgentBenzothiazoles are known for their antimicrobial activity.

Research Findings and Future Directions

While specific research findings on N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide are not available, related compounds have shown promising biological activities. Future studies should focus on:

  • Biological Activity Screening: To determine its efficacy against various biological targets.

  • Pharmacokinetic Studies: To assess its absorption, distribution, metabolism, and excretion (ADME) properties.

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